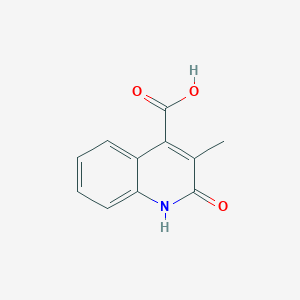

2-Hydroxy-3-methylquinoline-4-carboxylic acid

描述

2-Hydroxy-3-methylquinoline-4-carboxylic acid (CAS 6625-08-7) is a quinoline derivative with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . It features a hydroxy group at position 2, a methyl group at position 3, and a carboxylic acid moiety at position 4 of the quinoline ring. Its structural uniqueness lies in the combination of electron-withdrawing (carboxylic acid) and electron-donating (hydroxy, methyl) groups, which influence its reactivity and biological interactions.

属性

IUPAC Name |

3-methyl-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-9(11(14)15)7-4-2-3-5-8(7)12-10(6)13/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRPBCUZWXWVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288039 | |

| Record name | 2-hydroxy-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6625-08-7 | |

| Record name | 6625-08-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6625-08-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIHYDRO-3-METHYL-2-OXO-4-QUINOLINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Medicinal Chemistry

Antibacterial Activity

Research indicates that 2-hydroxy-3-methylquinoline-4-carboxylic acid exhibits notable antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth. The compound's mechanism is believed to involve interference with bacterial DNA replication, akin to other quinoline derivatives known for their antibacterial activity .

Antioxidant Properties

This compound has been synthesized into various derivatives that exhibit antioxidant activities. For instance, a series of 2-aryl-3-hydroxyquinoline-4-carboxylic acids were evaluated using the ABTS assay method, revealing that some derivatives showed strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Anticancer Potential

The anticancer activity of this compound has also been investigated. Compounds derived from it have shown promising results against several cancer cell lines, including H460 and HT-29. The mechanism involves the inhibition of key cellular pathways involved in cancer proliferation .

Agricultural Applications

Pesticidal Properties

The compound's structural features suggest potential use as a pesticide. Studies have indicated that derivatives of quinoline-4-carboxylic acids can act as effective fungicides and insecticides due to their ability to disrupt metabolic processes in pests .

Material Science

Dye Production

this compound is utilized in the synthesis of dyes. Its derivatives can produce vibrant colors suitable for textiles and other materials. The synthesis process often involves the reaction with diazo compounds to yield azo-dyes, which are widely used in various industries .

Case Studies

作用机制

The mechanism of action of 2-Hydroxy-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, quinoline derivatives often target bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing enzyme-DNA complexes and leading to cell death . The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets and exerting their effects.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

Quinoline derivatives with hydroxy, methyl, and carboxylic acid substituents exhibit diverse biological activities depending on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

- Stability: 4-Amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids require a protonated amino group for stability, whereas the target compound's hydroxy and methyl groups may confer resistance to decarboxylation under mild conditions .

- Solubility: The carboxylic acid group enhances water solubility, but the methyl group may reduce it compared to methoxy-substituted analogs (e.g., 4-methoxyquinoline-2-carboxylic acid) .

生物活性

2-Hydroxy-3-methylquinoline-4-carboxylic acid (2-H3M-4-CA) is an organic compound with significant biological activity attributed to its unique chemical structure, which includes a hydroxyl group, a methyl group, and a carboxylic acid. This compound has been the subject of various studies due to its potential applications in medicinal chemistry, particularly as an antimicrobial, antimalarial, and anticancer agent.

The molecular formula of 2-H3M-4-CA is C₁₁H₉NO₃, with a molecular weight of approximately 203.19 g/mol. The presence of the hydroxyl and carboxylic acid functional groups enhances its reactivity and biological interactions.

The biological activity of 2-H3M-4-CA is primarily linked to its ability to interact with specific enzymes and biological targets. For instance, quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to cell death in susceptible organisms.

Antimicrobial Activity

Research indicates that 2-H3M-4-CA exhibits notable antimicrobial properties . It has been tested against various pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

In vitro studies have shown that derivatives of quinoline-4-carboxylic acids demonstrate significant antimicrobial activity, with some compounds exhibiting low minimum inhibitory concentrations (MICs) against these pathogens .

Anticancer Properties

Recent studies have also explored the anticancer potential of 2-H3M-4-CA. A series of synthesized derivatives were evaluated against multiple cancer cell lines, including:

| Cell Line | Type | IC50 Value (µM) |

|---|---|---|

| H460 | Lung cancer | <10 |

| HT-29 | Colon cancer | <15 |

| MKN-45 | Gastric cancer | <20 |

| U87MG | Glioblastoma | <25 |

| SMMC-7721 | Liver cancer | <30 |

These findings suggest that certain derivatives of 2-H3M-4-CA exhibit high selectivity and potency against specific cancer types .

Case Studies

- Antimicrobial Evaluation : A study by DB Patel et al. synthesized various quinoline derivatives, including 2-H3M-4-CA, and assessed their antimicrobial activity against Staphylococcus aureus and E. coli. The results indicated that several compounds had potent activity with MIC values in the range of 5–20 µg/mL .

- Antitumor Activity : Another investigation focused on the synthesis of 2-H3M-4-CA derivatives and their evaluation against five cancer cell lines. The study reported that compounds showed significant cytotoxicity, particularly against H460 and MKN-45 cell lines, with IC50 values indicating strong inhibitory effects .

Comparative Analysis

To understand the uniqueness of 2-H3M-4-CA compared to similar compounds, a comparison table is provided below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Hydroxyquinoline | Hydroxyl group at position 3 | Exhibits different biological activities |

| 2-Methylquinoline | Methyl group at position 2 | Known for its use in dyes |

| Quinaldic Acid | Carboxylic acid at position 4 | Distinct applications in pharmaceuticals |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Notable for its chelating properties |

| This compound | Hydroxyl at position 2, methyl at position 3, carboxylic acid at position 4 | Broad spectrum of biological activities |

The combination of functional groups in 2-H3M-4-CA contributes to its distinct reactivity and biological activity compared to other quinoline derivatives.

准备方法

Method Overview

One classical and efficient method to prepare 2-Hydroxy-3-methylquinoline-4-carboxylic acid involves the condensation of isatin or its sodium salt (isatic acid) with halogenated acetone derivatives, such as chloroacetone, in alkaline media.

- The reaction typically occurs in a dilute sodium carbonate or alkaline-earth hydroxide solution.

- The process can be performed at room temperature or with mild heating (up to about 100 °C).

- The reaction mechanism involves initial cleavage of isatin to isatic acid salts, which then condense with halogenated acetone to form the quinoline carboxylic acid.

- Acidification of the reaction mixture with dilute hydrochloric acid precipitates the product as a light-yellow solid.

Key Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Starting materials | Isatin or sodium salt of isatic acid, chloroacetone |

| Base | Sodium carbonate or alkaline-earth hydroxides (e.g., Ca(OH)2) |

| Temperature | Room temperature to 100 °C |

| Reaction time | Several hours to 1 day |

| Work-up | Acidification with dilute HCl, filtration |

| Yield | Very good, significantly improved by using halogenated acetone and alkaline-earth hydroxides |

| Product form | Light-yellow solid |

This method is advantageous due to its relatively mild conditions and good yields, and it can be scaled industrially. The use of alkaline-earth hydroxides accelerates the reaction and improves yield compared to sodium carbonate alone.

Oxidation of 2-Hydroxy-4-halogenomethylquinoline Precursors

Method Overview

Another preparation route involves the oxidation of 2-hydroxy-4-halogenomethylquinoline derivatives to the corresponding 2-hydroxyquinoline-4-carboxylic acids.

- The halogenomethylquinoline is reacted with an excess of alkaline hydrogen peroxide in an aqueous alkaline medium.

- The reaction is conducted at moderate temperatures (35–70 °C).

- The product is initially obtained as an alkali metal salt, which is then acidified with a non-oxidizing acid (e.g., HCl, H2SO4) to precipitate the free acid.

- The acid is isolated by filtration and drying under vacuum.

Key Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Starting material | 2-Hydroxy-4-halogenomethylquinoline |

| Oxidant | Alkaline hydrogen peroxide (molar ratio 1:10 to 1:20) |

| Base | Alkali metal hydroxide (molar ratio 1:6 to 1:15) |

| Temperature | 35–70 °C |

| pH during isolation | Adjusted to 1–4 for acid precipitation |

| Drying conditions | Vacuum drying at 10–25 mm Hg; 50–60 °C for hydrate, 130–150 °C for anhydrous acid |

| Yield | High purity and yield reported |

This method is notable for its mild conditions and high purity of the final product. It avoids harsh conditions such as high pressure or temperature and is suitable for derivatives bearing various substituents on the quinoline ring.

Multi-Step Synthesis via Isatin Condensation, Aldehyde Addition, and Oxidation

Method Overview

A patented multi-step synthetic route involves:

- Condensation of isatin with acetone under strongly basic conditions to form 2-toluquinoline-4-carboxylic acid.

- Reaction of this intermediate with phenyl aldehyde to form 2-vinyl-4-quinoline carboxylic acid.

- Dehydration under diacetyl oxide conditions.

- Oxidation with potassium permanganate in alkaline solution to yield quinoline-2,4-dicarboxylic acid.

- Decarboxylation to obtain the target quinoline derivative.

Key Reaction Conditions and Yields

| Step | Reaction Type | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Condensation (Isatin + Acetone) | 25–35 °C, reflux 5–15 h, pH 5–6 | 2-toluquinoline-4-carboxylic acid obtained by filtration |

| 2 | Aldehyde addition | 95–105 °C, 1–6 h | 2-vinyl-4-quinoline carboxylic acid, 85% yield reported |

| 3 | Dehydration | 115–125 °C, 2–8 h | Intermediate isolated by filtration |

| 4 | Oxidation (KMnO4) | 35–45 °C, 2–8 h, alkaline medium | Quinoline-2,4-dicarboxylic acid obtained |

| 5 | Decarboxylation | Reflux in m-xylene | Cinchonic acid obtained |

This method is more complex but allows for structural modifications and high purity products. It is useful for preparing quinoline derivatives with specific substituents.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Temperature Range | Reaction Time | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Isatin or sodium isatic acid + chloroacetone | Sodium carbonate or alkaline-earth hydroxide | RT to 100 °C | Several hours to 1 day | Very good yield, mild conditions |

| 2 | 2-Hydroxy-4-halogenomethylquinoline | Alkaline H2O2, alkali hydroxide | 35–70 °C | Few hours | High purity, mild oxidation |

| 3 | Isatin + acetone + phenyl aldehyde + KMnO4 | Strong base, reflux, oxidation | 25–125 °C | Multi-step, hours | High yield, multi-step synthesis |

| 4 | Aromatic amine + aldehyde + pyruvic acid | Ethanol solvent, mild heating | RT to reflux | 2–5 hours | Versatile for quinoline derivatives |

Research Findings and Notes

- The condensation of isatin with halogenated acetone derivatives in alkaline media is a classical and efficient route, providing good yields and relatively simple work-up.

- Oxidation of halogenomethylquinolines with alkaline hydrogen peroxide offers a mild and high-purity method, avoiding harsh conditions and enabling substitution flexibility.

- Multi-step syntheses involving aldehyde addition and oxidation allow for structural diversity but require more complex procedures.

- The Doebner reaction and related multicomponent reactions provide alternative routes for quinoline-4-carboxylic acid derivatives, potentially adaptable for the target compound.

- Drying conditions affect the hydration state of the final acid, with vacuum drying at moderate temperatures yielding hydrated forms and higher temperatures yielding anhydrous acid.

常见问题

Q. What are the established synthetic protocols for 2-Hydroxy-3-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer: The Pfitzinger reaction is a common method for synthesizing quinoline-4-carboxylic acid derivatives. This involves condensation of isatin with ketones (e.g., methyl ketones) in an alkaline medium. For example, reacting isatin with methyl-substituted ketones under reflux with sodium acetate can yield the target compound. Reaction parameters such as temperature (90–120°C), solvent polarity, and catalyst concentration significantly affect yield and purity. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the product .

- Key Reaction Conditions Table:

| Reaction Component | Example Parameters |

|---|---|

| Solvent | Ethanol/Water |

| Catalyst | Sodium acetate |

| Temperature | 90–120°C |

| Reaction Time | 3–6 hours |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Single-crystal diffraction data can confirm substituent positions and hydrogen-bonding networks .

- Spectroscopy: UV-Vis (λ~270–320 nm for quinoline absorption) and NMR (¹H and ¹³C) identify functional groups. For example, the carboxylic acid proton appears as a broad singlet at δ 12–14 ppm in DMSO-d₆ .

- Computational Methods: Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties like HOMO-LUMO gaps .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Despite limited hazard data (GHS classification not available), adhere to:

- PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods for synthesis/purification steps to prevent inhalation of vapors.

- Storage: Keep in tightly sealed containers in dry, ventilated areas. Avoid incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How do substituent modifications (e.g., hydroxyl/methyl groups) impact the biological activity of quinoline-4-carboxylic acid derivatives?

- Methodological Answer:

- Structure-Activity Relationship (SAR): The hydroxyl group at position 2 enhances metal chelation (e.g., with bacterial metalloenzymes), while the methyl group at position 3 improves lipophilicity, affecting membrane permeability. Compare inhibitory activity against E. coli DNA gyrase (IC₅₀ values) with analogs lacking these groups .

- Assay Design: Use microdilution assays (MIC determination) and enzyme inhibition studies (e.g., fluorescence-based ATPase assays) to quantify activity .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?

- Methodological Answer:

- Twinned Crystals: Common in quinoline derivatives due to planar stacking. Use SHELXD for structure solution and twin refinement in SHELXL .

- Hydrogen Bonding: O-H···O and N-H···O interactions create complex networks. High-resolution data (d-spacing < 1.0 Å) and restraints on thermal parameters improve refinement accuracy .

Q. How can computational modeling guide the optimization of this compound as a kinase inhibitor?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to kinase ATP-binding pockets (e.g., EGFR tyrosine kinase). Prioritize compounds with low binding energy (ΔG < −8 kcal/mol).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond persistence .

Q. How should researchers resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

- Methodological Answer:

- Comparative Studies: Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) using identical cell lines (e.g., HeLa for anticancer studies).

- Meta-Analysis: Pool data from PubChem and DSSTox to identify trends. For example, hydroxylated quinolines often show higher antibacterial activity than methoxylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。